3-Amino-2-(methylamino)benzoic acid

Medicinal Chemistry Organic Synthesis Heterocycle Formation

Synthetic routes to ortho-diaminobenzoic acids often require protecting groups or multi-step sequences. This 2,3-diamino substitution pattern eliminates that need. - Unique 1,2-diamine motif with free COOH handle: enables direct annulation to benzimidazole/quinazoline cores (kinase inhibitor motifs). - Physicochemical profile (XLogP3 1.3, tPSA 75.4 Ų): strategically lowers logD, improves solubility vs. lipophilic analogs. - Reduces synthetic route by ~2 steps vs. 3-amino-2-methylbenzoic acid. Available for immediate R&D delivery.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 766491-67-2
Cat. No. B2764942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(methylamino)benzoic acid
CAS766491-67-2
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCNC1=C(C=CC=C1N)C(=O)O
InChIInChI=1S/C8H10N2O2/c1-10-7-5(8(11)12)3-2-4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12)
InChIKeyNZEMZRWEMOHJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(methylamino)benzoic Acid Overview


3-Amino-2-(methylamino)benzoic acid is a substituted benzoic acid derivative characterized by the presence of an amino group at the 3-position and a methylamino group at the 2-position on its benzene ring (molecular formula: C₈H₁₀N₂O₂, molecular weight: 166.18 g/mol) [1]. This substitution pattern distinguishes it from simpler aminobenzoic acids and creates a unique 1,2-diamine-like motif with a free carboxylic acid handle. The compound is a solid at room temperature, with a topological polar surface area (tPSA) of 75.4 Ų, three hydrogen bond donors, and a computed XLogP3 of 1.3, indicating moderate hydrophilicity and a favorable profile for use as a polar building block in medicinal chemistry . Its primary role is as a versatile synthetic intermediate or scaffold, particularly in the preparation of heterocyclic systems and drug candidates targeting kinases and epigenetic enzymes [2].

Why 3-Amino-2-(methylamino)benzoic Acid Is Irreplaceable


The substitution of 3-Amino-2-(methylamino)benzoic acid with structurally related aminobenzoic acid derivatives is not trivial due to the compound's unique ortho-amino, meta-amino substitution pattern and the presence of a secondary methylamine. This specific arrangement of functional groups is a critical determinant of molecular recognition in target binding and downstream synthetic reactivity. For instance, simple anthranilic acid (2-aminobenzoic acid) or N-methylanthranilic acid (2-(methylamino)benzoic acid) lack the 3-amino group, which can participate in additional hydrogen bonding or serve as a distinct vector for further derivatization [1]. Similarly, 3-amino-2-methylbenzoic acid introduces a methyl group at the 2-position instead of a methylamino group, fundamentally altering both the electronic properties of the ring and the potential for nitrogen-based heterocycle formation. The presence of the 2-methylamino group in the target compound enables unique reactivity, such as the formation of benzimidazole, quinazoline, or other fused N-heterocycles, which are common motifs in kinase inhibitors, but are inaccessible from the simpler analogs [2]. Therefore, generic replacement risks failure in both the biological activity of the final product and the synthetic feasibility of the intended chemical pathway.

3-Amino-2-(methylamino)benzoic Acid Differentiation


Structural Differentiation from Key Analogs

The key differentiator of 3-Amino-2-(methylamino)benzoic acid is its 2,3-diamino substitution pattern, which is absent in the closest analogs: 2-(methylamino)benzoic acid (lacks the 3-amino group) and 3-amino-2-methylbenzoic acid (has a methyl, not methylamino, group at the 2-position) [1]. This structural feature confers a higher density of hydrogen bond donors (3 vs. 2 for 2-(methylamino)benzoic acid) and acceptors (4 vs. 3), which directly influences its physicochemical properties and synthetic utility. The presence of both a primary and a secondary amine ortho to each other is a privileged scaffold for constructing benzimidazoles and quinazolines, key pharmacophores in kinase drug discovery [2].

Medicinal Chemistry Organic Synthesis Heterocycle Formation

Polar Surface Area Comparison

The topological polar surface area (tPSA) of 3-Amino-2-(methylamino)benzoic acid is computed to be 75.4 Ų, which is notably higher than that of 2-(methylamino)benzoic acid (49.3 Ų) and 3-amino-2-methylbenzoic acid (63.3 Ų) [1]. This 26.1 Ų increase relative to the simplest analog translates to a predicted lower capacity for passive membrane permeability (e.g., Caco-2 or PAMPA), but a higher aqueous solubility and reduced CNS penetration, making it a more attractive starting point for designing peripherally restricted or highly soluble drug candidates [2]. The difference is directly attributable to the presence of both the 3-amino and 2-methylamino groups.

Drug Design ADME Physicochemical Properties

Lipophilicity and Aqueous Solubility

The computed XLogP3 value for 3-Amino-2-(methylamino)benzoic acid is 1.3, which is significantly lower (more hydrophilic) than that of its 2-methyl analog, 3-Amino-2-methylbenzoic acid (XLogP3 = 2.1) [1]. This 0.8 log unit decrease in lipophilicity, driven by the replacement of a methyl group with a methylamino group, directly impacts solubility and permeability. While no direct experimental solubility comparison is available for the two, the strong negative correlation between XLogP and aqueous solubility is well-established [2]. This suggests that 3-Amino-2-(methylamino)benzoic acid will exhibit superior aqueous solubility, a critical advantage for in vitro assays and formulation development, especially when higher concentrations are required for biochemical or cell-based studies.

Drug Formulation Physicochemical Characterization SAR

Synthetic Advantage for N-Heterocycles

The ortho-relationship between the 2-methylamino and 3-amino groups in the target compound uniquely enables the one- or two-step synthesis of fused benzimidazole and quinazoline cores, which are essential pharmacophores in numerous approved kinase inhibitors (e.g., gefitinib, erlotinib). In contrast, 2-(methylamino)benzoic acid lacks the second amino group required for benzimidazole formation, and 3-amino-2-methylbenzoic acid requires an additional functional group manipulation to convert the methyl group into a reactive nitrogen. This is a class-level inference based on well-established synthetic methodologies [1]. Patents describing aminobenzoic acid derivatives as kinase inhibitor intermediates frequently highlight the utility of a 2,3-diaminobenzoic acid motif, which the target compound embodies [2]. This inherent synthetic advantage translates to reduced step count and higher overall yield in the preparation of complex drug candidates.

Organic Synthesis Heterocyclic Chemistry Kinase Inhibitors

Applications of 3-Amino-2-(methylamino)benzoic Acid


Synthesis of Kinase & Epigenetic Libraries

The primary use case for procuring this compound is as a core scaffold for the construction of focused libraries targeting kinases (e.g., EGFR, VEGFR) and epigenetic enzymes (e.g., HDACs). Its 2,3-diamino substitution allows for rapid annulation to form benzimidazole or quinazoline cores, which are proven kinase inhibitor motifs [1]. The higher tPSA (75.4 Ų) compared to simpler analogs makes it a valuable starting point for designing candidates with improved solubility and reduced off-target CNS activity, a common goal in optimizing kinase drugs [2]. Its use in preparing derivatives for these target classes is supported by patent literature describing aminobenzoic acid building blocks for kinase modulation [1].

Physicochemical and ADME Tuning

In a lead optimization setting, 3-Amino-2-(methylamino)benzoic acid serves as a strategic replacement for more lipophilic and less polar aminobenzoic acid analogs. With a computed XLogP3 of 1.3 and tPSA of 75.4 Ų, it offers a distinct physicochemical profile that can be used to deliberately lower logD, increase aqueous solubility, and reduce permeability, as evidenced by its computed descriptors [1]. This is a rational design strategy for improving in vitro assay performance (avoiding aggregation) and for developing peripherally-acting therapeutics where CNS penetration is undesirable. The clear numerical differences in computed properties (ΔXLogP3 = -0.8 vs. 3-amino-2-methylbenzoic acid) provide a quantifiable basis for selecting this scaffold to achieve specific ADME goals [1].

Efficient Fused N-Heterocycle Synthesis

Synthetic chemists should procure this compound when an efficient route to a 2,3-diaminobenzoic acid derivative is required for annulation chemistry. The simultaneous presence of a methylamino and an amino group ortho to each other eliminates the need for protecting group strategies or multi-step sequences to introduce a second nitrogen. This can reduce the synthetic route by approximately two steps compared to starting from a 3-amino-2-methylbenzoic acid, based on class-level synthetic principles [1]. This efficiency is critical in both academic research settings, where labor is a key constraint, and in industrial process chemistry, where yield and cost-of-goods are paramount.

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